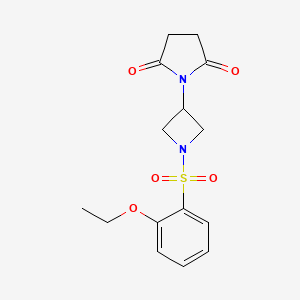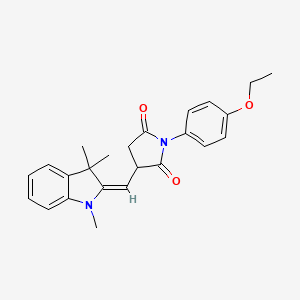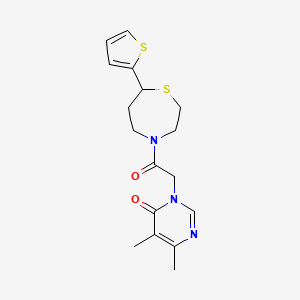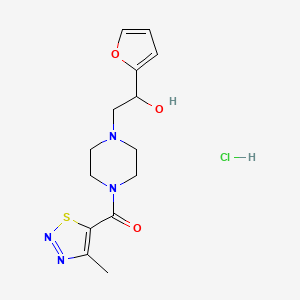![molecular formula C9H14O3 B2634098 6-Oxaspiro[3.5]nonane-7-carboxylic acid CAS No. 2416228-94-7](/img/structure/B2634098.png)
6-Oxaspiro[3.5]nonane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O3/c10-8(11)7-2-5-9(6-12-7)3-1-4-9/h7H,1-6H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Spirocyclic Compounds
A novel synthesis pathway was developed for 2-oxa-7-azaspiro[3.5]nonane, leading to the creation of spirocyclic oxetanes. These compounds were further utilized in oxidative cyclizations to produce ring-fused benzimidazole and other structurally complex molecules, showcasing the compound's role in advancing synthetic methodologies and contributing to material sciences (Gurry et al., 2015).
Precursors in Organic Synthesis
2-oxaspiro[3.5]nonane derivatives have been used as intermediates in the synthesis of various organic compounds. For example, they served as precursors for the synthesis of anisatin models, contributing to the field of organic chemistry and pharmacological research (Kato et al., 1985).
Linkers in Solid-Phase Synthesis
Derivatives of 1,6-Dioxaspiro[4.4]nonane, such as 4-oxoheptanedioic acid, have been applied as linkers in solid-phase synthesis, particularly for the synthesis of oligonucleotides with base-sensitive phosphate protection. This showcases the compound's utility in biochemical synthesis and potential applications in drug discovery and molecular biology (Leisvuori et al., 2008).
Applications in Peptide Synthesis
Certain derivatives, like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, have been synthesized and utilized as novel dipeptide synthons in peptide synthesis. This application is significant in the development of antibiotics and other bioactive peptides (Suter et al., 2000).
Development of Spiroaminals
The development of spiroaminals, like 1-oxa-7-azaspiro[5.5]undecane, has been a focal point of research due to their significant biological activities and challenging synthetic pathways. These compounds are central to many natural and synthetic products, emphasizing the compound's relevance in biological and pharmaceutical research (Sinibaldi & Canet, 2008).
Safety and Hazards
The safety information for 6-Oxaspiro[3.5]nonane-7-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are also several precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Propriétés
IUPAC Name |
6-oxaspiro[3.5]nonane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-2-5-9(6-12-7)3-1-4-9/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSYODGIOQQVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(OC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2634018.png)
![Methyl 3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B2634022.png)


![8-{[4-(Propan-2-yl)phenyl]methyl}-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2634026.png)
![1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2634027.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine](/img/structure/B2634028.png)

![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-nitrobenzoate](/img/structure/B2634030.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide](/img/structure/B2634031.png)



![4-[(4-methylphenyl)methyl]-1lambda6-thiomorpholine-1,1-dionehydrochloride](/img/structure/B2634038.png)
